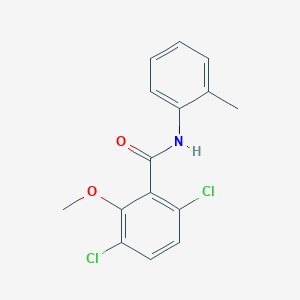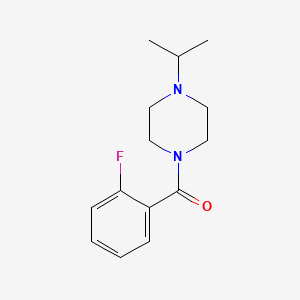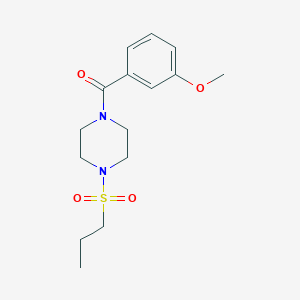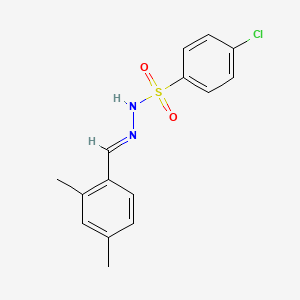
3,6-dichloro-2-methoxy-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dichloro-2-methoxy-N-(2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C15H13Cl2NO2 and its molecular weight is 310.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.0323340 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Antioxidant Activity
A study by Demir et al. (2015) investigated the structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction and density functional theory. This research highlights the compound's potential in understanding molecular geometry and electronic properties, which could be useful in designing new materials with specific properties.
Synthesis for Medicinal Chemistry
The synthesis of benzamide derivatives, including those similar to 3,6-dichloro-2-methoxy-N-(2-methylphenyl)benzamide, is a significant area of research. For instance, Calvez, Chiaroni, and Langlois (1998) in ChemInform explored the enantioselective synthesis of piperidines, which are crucial in developing pharmaceuticals.
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) in Molecules synthesized novel benzamide derivatives for use as anti-inflammatory and analgesic agents. This research underscores the compound's potential in developing new therapeutic drugs.
Neuroleptic Activity
A study by Iwanami Sumio et al. (1981) in Journal of medicinal chemistry focused on the synthesis of benzamides, including those structurally similar to this compound, for their potential neuroleptic activity. This research is significant for understanding how such compounds can be used in treating mental health disorders.
High-Yield Synthesis for Radiopharmaceuticals
Bobeldijk et al. (1990) in Journal of Labelled Compounds and Radiopharmaceuticals discussed the high-yield synthesis of a benzamide derivative for preparing radiopharmaceuticals. This study highlights the use of similar compounds in diagnostic imaging and therapy.
Antipathogenic Activity
Carmen Limban et al. (2011) in Molecules synthesized acylthioureas and benzamides to investigate their antipathogenic activity. This research is crucial for the development of new antimicrobial agents with potential antibiofilm properties.
Dopamine Receptor Ligands
Leopoldo et al. (2002) in Journal of medicinal chemistry explored benzamides as dopamine D(3) receptor ligands. Understanding the affinity and selectivity of these compounds toward dopamine receptors is valuable for developing treatments for neurological disorders.
Eigenschaften
IUPAC Name |
3,6-dichloro-2-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-5-3-4-6-12(9)18-15(19)13-10(16)7-8-11(17)14(13)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJYKGNZEPJNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-dimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5581503.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5581512.png)

![7-methyl-2,4-bis(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5581526.png)

![methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5581545.png)
![2,3,5-trimethyl-7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5581551.png)
![2-[(1-methyl-1H-indol-3-yl)thio]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5581552.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5581567.png)

![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5581574.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5581575.png)
